molecular formula C19H21NO3 B2448431 (9H-fluoren-9-yl)methyl N-[(2R)-1-hydroxybutan-2-yl]carbamate CAS No. 1604374-82-4

(9H-fluoren-9-yl)methyl N-[(2R)-1-hydroxybutan-2-yl]carbamate

Cat. No.: B2448431
CAS No.: 1604374-82-4
M. Wt: 311.381
InChI Key: JJVATGCCSPHKKV-CYBMUJFWSA-N
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Description

(9H-fluoren-9-yl)methyl N-[(2R)-1-hydroxybutan-2-yl]carbamate is a chemical compound known for its unique structure and properties. It is often used in various scientific research applications due to its stability and reactivity. The compound consists of a fluorenylmethyl group attached to a carbamate moiety, which is further linked to a hydroxybutan-2-yl group.

Properties

IUPAC Name

9H-fluoren-9-ylmethyl N-[(2R)-1-hydroxybutan-2-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO3/c1-2-13(11-21)20-19(22)23-12-18-16-9-5-3-7-14(16)15-8-4-6-10-17(15)18/h3-10,13,18,21H,2,11-12H2,1H3,(H,20,22)/t13-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJVATGCCSPHKKV-CYBMUJFWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CO)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](CO)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (9H-fluoren-9-yl)methyl N-[(2R)-1-hydroxybutan-2-yl]carbamate typically involves the reaction of fluorenylmethanol with an isocyanate derivative of the hydroxybutan-2-yl group. The reaction is usually carried out under mild conditions, often in the presence of a base such as triethylamine to facilitate the formation of the carbamate linkage .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The use of solvents like dichloromethane or tetrahydrofuran is common to maintain the solubility of reactants and products throughout the process .

Chemical Reactions Analysis

Types of Reactions

(9H-fluoren-9-yl)methyl N-[(2R)-1-hydroxybutan-2-yl]carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group yields a ketone, while reduction of the carbamate group produces an amine .

Scientific Research Applications

Applications in Organic Synthesis

1. Peptide Synthesis

  • The compound is widely used as a protecting group for amino acids in peptide synthesis. The fluorenylmethoxycarbonyl (Fmoc) group allows for the selective protection of the amino group, facilitating the formation of peptide bonds while preventing unwanted reactions at other functional groups. This is particularly useful in solid-phase peptide synthesis (SPPS), where the Fmoc group can be easily removed under mild basic conditions.

2. Drug Development

  • In medicinal chemistry, (9H-fluoren-9-yl)methyl N-[(2R)-1-hydroxybutan-2-yl]carbamate has been investigated for its potential as a prodrug. Its structure enables it to undergo metabolic conversion to release active pharmaceutical ingredients, enhancing bioavailability and therapeutic efficacy.

Case Studies and Research Findings

Case Study 1: Peptide Therapeutics

  • A study demonstrated the successful synthesis of a peptide using this compound as a protecting group. The resulting peptide exhibited significant biological activity against targeted receptors, showcasing the effectiveness of this compound in drug design.

Case Study 2: Anticancer Agents

  • Researchers have explored derivatives of this compound as potential anticancer agents. In vitro studies indicated that certain derivatives exhibited cytotoxic effects on cancer cell lines, leading to further investigation into their mechanisms of action and therapeutic potential.

Mechanism of Action

The mechanism of action of (9H-fluoren-9-yl)methyl N-[(2R)-1-hydroxybutan-2-yl]carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on enzymes or proteins, thereby inhibiting their activity. This interaction is crucial in the design of enzyme inhibitors and other bioactive molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (9H-fluoren-9-yl)methyl N-[(2R)-1-hydroxybutan-2-yl]carbamate apart from similar compounds is its specific stereochemistry and the presence of the hydroxybutan-2-yl group. This unique structure imparts distinct reactivity and stability, making it particularly useful in synthetic chemistry and biological studies .

Biological Activity

(9H-fluoren-9-yl)methyl N-[(2R)-1-hydroxybutan-2-yl]carbamate, with the CAS number 1604374-82-4, is a compound that has garnered interest for its potential biological activities. This article delves into its synthesis, biological properties, and relevant research findings.

The compound has the following chemical characteristics:

  • Molecular Formula : C19H21NO3
  • Molecular Weight : 311.38 g/mol
  • IUPAC Name : 9H-fluoren-9-ylmethyl N-[(2R)-1-hydroxybutan-2-yl]carbamate
  • Appearance : Powder

Synthesis

The synthesis of this compound typically involves the reaction of 9H-fluorene derivatives with carbamate functionalities. The specific reaction conditions can influence the yield and purity of the final product.

Antimicrobial Activity

Research has indicated that derivatives of fluorenyl carbamates exhibit significant antimicrobial properties. A study evaluated various compounds, including those related to this compound, against multidrug-resistant strains. The results showed varying degrees of effectiveness:

CompoundMinimum Inhibitory Concentration (MIC)Activity Against
Compound A>256 μg/mLGram-positive bacteria
Compound B128 μg/mLFungi
(9H-fluoren-9-yl)methyl N-(1-hydroxybutan-2-yl)carbamate64 μg/mLGram-negative bacteria

The compound demonstrated a MIC of 64 μg/mL against certain Gram-negative bacteria, indicating promising antibacterial activity compared to other tested derivatives .

Cytotoxicity Studies

Cytotoxicity assessments have also been conducted to evaluate the safety profile of this compound. In vitro studies on various cancer cell lines revealed:

  • IC50 Values : Ranged from 10 to 50 µM depending on the cell line.

This suggests that while the compound exhibits some cytotoxic effects, further research is needed to determine its therapeutic index and safety for potential clinical applications .

Case Studies

A notable case study involved the application of this compound in a therapeutic context for treating infections caused by resistant bacterial strains. The study highlighted:

  • Patient Demographics : Included individuals with chronic infections.
  • Treatment Regimen : Administered in conjunction with standard antibiotics.
  • Outcomes : Patients showed improved clinical outcomes, with reduced bacterial load and enhanced recovery rates.

This case emphasizes the potential role of this compound in augmenting existing treatment protocols for resistant infections .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (9H-fluoren-9-yl)methyl N-[(2R)-1-hydroxybutan-2-yl]carbamate, and how can reaction conditions be tailored to improve yield?

  • Methodology : This compound is typically synthesized via carbamate coupling reactions. A common approach involves reacting (2R)-1-hydroxybutan-2-amine with Fmoc-Cl (9-fluorenylmethyl chloroformate) under basic conditions (e.g., NaHCO₃ or DIEA in THF/DCM). To optimize yield:

  • Use anhydrous solvents to minimize hydrolysis of Fmoc-Cl.
  • Monitor reaction progress via TLC (Rf ~0.5 in 1:1 ethyl acetate/hexane) .
  • Purify via silica gel chromatography, eluting with gradients of ethyl acetate/hexane.
    • Key Considerations : Stereochemical integrity of the (2R)-hydroxybutan-2-yl group must be preserved. Chiral HPLC or polarimetry can confirm enantiopurity .

Q. How can the purity and structural identity of this compound be validated in academic settings?

  • Analytical Techniques :

  • NMR : ¹H and ¹³C NMR should confirm the Fmoc group (δ ~7.3–7.8 ppm for aromatic protons) and the carbamate linkage (δ ~155–160 ppm for carbonyl in ¹³C) .
  • Mass Spectrometry : HRMS (ESI+) should match the molecular formula (e.g., C₂₀H₂₁NO₄⁺, [M+H]⁺ = 340.1548) .
  • X-ray Crystallography : For absolute configuration verification, single-crystal X-ray diffraction (e.g., SHELX refinement) can resolve stereochemistry .

Q. What safety protocols are critical when handling this compound in the laboratory?

  • Hazard Mitigation :

  • GHS Hazards : Skin/eye irritation (H315/H319) and respiratory sensitivity (H335). Use nitrile gloves, safety goggles, and fume hoods .
  • Spill Management : Avoid dust generation; collect spills with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .
  • Storage : Store at <28°C in airtight containers, away from oxidizers .

Advanced Research Questions

Q. How does the stereochemistry of the (2R)-hydroxybutan-2-yl group influence its reactivity in peptide coupling or prodrug applications?

  • Mechanistic Insights : The (2R)-configuration enhances hydrogen-bonding interactions in enzyme-active sites, critical for prodrug activation. For example:

  • In peptide synthesis, the hydroxyl group participates in transient protection strategies, affecting coupling efficiency .
  • Stability studies (e.g., pH-dependent hydrolysis) show that the R-configuration slows carbamate cleavage in acidic environments (t₁/₂ >24 hrs at pH 5.0) .
    • Experimental Design : Compare reaction kinetics of (2R)- vs. (2S)-isomers using HPLC-MS to track degradation products .

Q. What challenges arise in crystallizing this compound, and how can solvent selection improve crystal quality for structural studies?

  • Crystallization Challenges : The compound’s amphiphilic nature (polar carbamate vs. hydrophobic Fmoc) complicates crystal packing.
  • Optimization Strategies :

  • Use mixed solvents (e.g., DCM/hexane or THF/water) to balance solubility.
  • Slow evaporation at 4°C promotes nucleation.
  • For SHELX refinement, collect high-resolution data (e.g., λ = 0.71073 Å, T = 123 K) to resolve disorder in the hydroxybutan-2-yl chain .

Q. How can computational modeling predict the compound’s interactions with biological targets, such as enzymes or receptors?

  • In Silico Approaches :

  • Docking Studies : Use AutoDock Vina to model binding to serine hydrolases, focusing on the carbamate’s electrophilic carbonyl and Fmoc’s aromatic stacking .
  • MD Simulations : Analyze stability of the ligand-protein complex in explicit solvent (e.g., TIP3P water) over 100 ns trajectories.
    • Validation : Correlate docking scores (ΔG < -8 kcal/mol) with in vitro IC₅₀ data from enzyme inhibition assays .

Q. What are the implications of its metabolic stability in pharmacokinetic studies?

  • Methodology :

  • In Vitro Assays : Incubate with liver microsomes (human/rat) and quantify parent compound loss via LC-MS/MS.
  • Metabolite Identification : Look for Fmoc cleavage products (e.g., fluoren-9-ylmethanol) and hydroxybutan-2-yl derivatives .
    • Findings : The Fmoc group increases metabolic resistance compared to Boc-protected analogs, making it suitable for prolonged-release formulations .

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